

PI-540 solubility and stock solution preparation

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Compound of Interest		
Compound Name:	PI-540	
Cat. No.:	B15578023	Get Quote

Application Notes and Protocols for PI-540 Topic: PI-540 Solubility and Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Abstract

PI-540 is a potent, orally active inhibitor of Class I phosphatidylinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).[1][2] As a crucial tool in cancer research and drug development, proper handling and preparation of **PI-540** are paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the solubilization of **PI-540** and the preparation of stock solutions, along with essential data on its chemical and physical properties.

Chemical and Physical Properties

PI-540 is a bicyclic thienopyrimidine derivative with the following properties:[2][3][4]



Property	Value	
Molecular Formula	C22H27N5O2S	
Molecular Weight	425.55 g/mol	
CAS Number	885616-78-4	
Appearance	Solid powder	
Purity	>98% (or as specified by supplier)	

Solubility Data

PI-540 exhibits improved solubility over earlier generation PI3K inhibitors like PI-103.[5] The primary solvent for reconstituting **PI-540** for in vitro studies is Dimethyl Sulfoxide (DMSO).

Solvent	Solubility	Notes
DMSO	Soluble	Recommended for preparing high-concentration stock solutions.[3][4]
Aqueous Media	Low Solubility	Direct dissolution in aqueous buffers is not recommended. Dilute from DMSO stock.

Note: A study indicated that **PI-540** has a solubility of >100 μ M in certain contexts, a significant improvement over its predecessor PI-103 (<10 μ M).[5]

Experimental Protocols Preparation of a 10 mM PI-540 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **PI-540** in DMSO, a common starting concentration for in vitro experiments.

Materials:

• PI-540 solid powder (CAS: 885616-78-4)



- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes or amber glass vials
- · Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol:

- Pre-weighing Preparation: Before opening, bring the vial of PI-540 to room temperature to prevent condensation of moisture onto the compound.
- Mass Calculation: Calculate the mass of PI-540 required to make the desired volume of a 10 mM stock solution.
 - Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 425.55 g/mol * 1000 mg/g = 4.26 mg (for 1 mL of 10 mM stock).
- Weighing: Carefully weigh out the calculated amount of **PI-540** powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the PI-540 powder.
- Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
 Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage:
 - For long-term storage, it is recommended to aliquot the stock solution into smaller, singleuse volumes to avoid repeated freeze-thaw cycles.



- Store the stock solution aliquots at -20°C for long-term stability (months to years).[4]
- For short-term storage (days to weeks), the solution can be kept at 4°C.[4]
- Protect the solution from light.

Preparation of Working Solutions

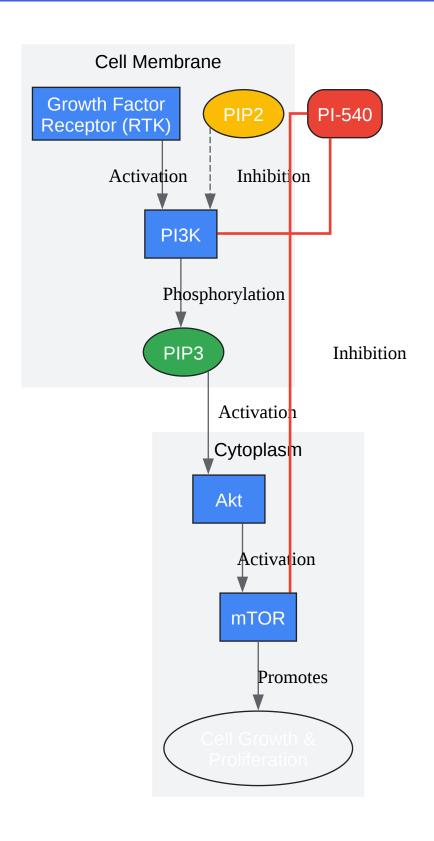
Protocol:

- Thawing: Thaw a single aliquot of the 10 mM PI-540 stock solution at room temperature.
- Dilution: Perform serial dilutions of the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, buffer) to achieve the final desired working concentration.
 - Important: To prevent precipitation, it is crucial to add the DMSO stock solution to the
 aqueous medium and mix immediately and thoroughly.[7] The final concentration of DMSO
 in the experimental medium should be kept low, typically below 0.1%, to avoid solventinduced cellular toxicity.[6]

Signaling Pathway and Experimental Workflow PI3K/Akt/mTOR Signaling Pathway Inhibition by PI-540

PI-540 exerts its anti-proliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K) pathway. This pathway is critical for regulating cell growth, survival, and metabolism. **PI-540** targets the p110 isoforms of PI3K (with high potency against p110α) and also inhibits mTOR, a key downstream effector in the pathway.[1][2]





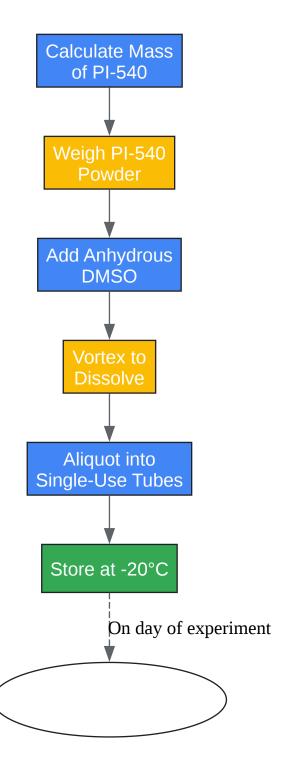
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Caption: PI-540 inhibits the PI3K/Akt/mTOR signaling pathway.



Workflow for PI-540 Stock Solution Preparation

The following diagram outlines the key steps for preparing a **PI-540** stock solution for use in research.



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Caption: Experimental workflow for preparing **PI-540** stock solution.

Safety Precautions

PI-540 is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound. Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

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